2-Amino-6-fluoro-4-methoxypyrimidine

Vue d'ensemble

Description

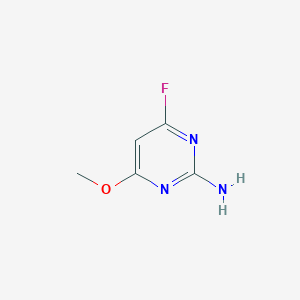

2-Amino-6-fluoro-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6FN3O and its molecular weight is 143.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-6-fluoro-4-methoxypyrimidine (AFMP) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes an amino group, a fluorine atom, and a methoxy group attached to the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

AFMP's biological activity is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : AFMP has been shown to inhibit specific enzymes, which may lead to therapeutic effects in certain diseases.

- Receptor Modulation : The compound can act on neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.

Antimicrobial Activity

Research indicates that AFMP exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

AFMP has been evaluated for its anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests a potential role in cancer therapy.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems has led to investigations into its neuroprotective properties. Preliminary studies indicate that AFMP may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study 1: Antimicrobial Activity | AFMP showed significant inhibition of E. coli and S. aureus growth. | |

| Study 2: Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. | |

| Study 3: Neuroprotection | Demonstrated protective effects against glutamate-induced toxicity in neuronal cultures. |

Research Findings

- Antimicrobial Activity : In a comparative study, AFMP was found to be more effective than standard antibiotics against certain resistant strains of bacteria, highlighting its potential as a new therapeutic agent.

- Mechanistic Insights : Molecular docking studies suggest that AFMP binds effectively to the active sites of targeted enzymes, providing insights into its mechanism of action at a molecular level.

- Toxicity Profile : Preliminary toxicity assessments indicate that AFMP has a favorable safety profile, with low cytotoxicity observed in non-cancerous cell lines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of pyrimidines, including 2-amino-6-fluoro-4-methoxypyrimidine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of breast cancer cells, demonstrating a potential for development as anticancer agents . The mechanism of action often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for cancer cell proliferation.

Antiviral Activity

Compounds similar to this compound have been investigated for their antiviral properties. They may act by inhibiting viral replication or modifying host cell responses to viral infections. This application is particularly relevant given the ongoing need for effective antiviral therapies in the face of emerging viral diseases.

Enzyme Inhibition

Pyrimidine derivatives are also explored as inhibitors of various enzymes involved in disease pathways. For example, they can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, which is a target in cancer therapy . The structural modifications in compounds like this compound enhance their binding affinity to such enzymes.

Agriculture

Herbicides and Pesticides

The compound has potential applications in agriculture as a herbicide or pesticide. Its structural properties allow it to interact with biological systems in plants, potentially disrupting metabolic pathways essential for growth. Research into its efficacy and safety profiles is ongoing, focusing on its ability to selectively target weeds without harming crops.

Materials Science

Fluorescent Dyes

this compound is being studied for use as a fluorescent whitening agent in detergents and other cleaning products. Its ability to absorb UV light and emit visible light makes it suitable for enhancing the brightness of textiles . This application takes advantage of its photophysical properties, which are critical in consumer products.

Catalysis

The compound can serve as a catalyst in organic synthesis reactions, facilitating various chemical transformations. Its role as a catalyst is particularly valuable in green chemistry applications, where it can help reduce waste and improve reaction efficiency.

Case Studies

Propriétés

IUPAC Name |

4-fluoro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRXRDJKTBCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353927 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130687-25-1 | |

| Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.